molecular formula C14H22N2O B2938661 (4-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine CAS No. 359878-55-0

(4-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine

Cat. No.: B2938661
CAS No.: 359878-55-0
M. Wt: 234.343
InChI Key: NDKSBLMWVDRHHO-UHFFFAOYSA-N
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Description

(4-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine is an organic compound that features a benzyl group substituted with a methoxy group and a piperidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine typically involves the reaction of 4-methoxybenzyl chloride with 1-methylpiperidine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran under reflux conditions to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzyl alcohol
  • 4-Methoxybenzyl chloride
  • 4-Methoxybenzaldehyde
  • 4-Methoxybenzoic acid

Uniqueness

(4-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine is unique due to the presence of both a methoxy-substituted benzyl group and a methyl-substituted piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-16-9-7-13(8-10-16)15-11-12-3-5-14(17-2)6-4-12/h3-6,13,15H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKSBLMWVDRHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Starting materials: 1-Methyl-4-piperidone (1.13 g, 10.0 mmol, 1.0 eq.), 4-methoxybenzylamine (1.37 g, 1.0 eq.).
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step Two

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